molecular formula C18H20N4O2 B7148144 N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine

N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine

Cat. No.: B7148144
M. Wt: 324.4 g/mol
InChI Key: CJVRVKWTNWYBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine is a complex organic compound that features a benzofuran ring, a morpholine ring, and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-13-14-4-2-3-5-15(14)24-16(13)12-20-18-19-7-6-17(21-18)22-8-10-23-11-9-22/h2-7H,8-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVRVKWTNWYBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CNC3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine typically involves multiple steps, starting with the construction of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The morpholine and pyrimidine rings are then introduced through subsequent reactions, often involving nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield hydroxylated derivatives, while nucleophilic substitution on the morpholine ring can produce various substituted morpholine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine involves its interaction with specific molecular targets. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine and pyrimidine rings can enhance the compound’s binding affinity and specificity for these targets . The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.